molecular formula C5H6Br2Cl2 B1268128 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane CAS No. 98577-44-7

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

Cat. No.: B1268128
CAS No.: 98577-44-7
M. Wt: 296.81 g/mol
InChI Key: RCRVZCIUKQNOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: is a halogenated cyclopropane derivative. It is known for its unique structure, which includes two bromine atoms and two chloromethyl groups attached to a cyclopropane ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane plays a significant role in biochemical reactions, particularly as a starting material in the synthesis of complex organic molecules . It interacts with various enzymes and proteins, facilitating the formation of [1.1.1]propellane and other derivatives . The nature of these interactions involves the halogenated cyclopropane ring, which can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cellular membranes and proteins, potentially altering cell signaling pathways and gene expression . Studies have shown that this compound can affect cellular metabolism, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the specific biochemical context . The compound’s halogenated cyclopropane ring is crucial for these interactions, as it can form stable complexes with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular processes, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s impact on cellular processes becomes significant .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . The compound’s halogenated cyclopropane ring plays a crucial role in these interactions, facilitating the formation of new chemical bonds and altering metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are critical for understanding the compound’s overall impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s activity and function, as they determine its interactions with various biomolecules and cellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane can be synthesized from 3-chloro-2-(chloromethyl)-1-propene. The synthesis involves the reaction of bromoform with 3-chloro-2-(chloromethyl)-1-propene in the presence of a base and a phase-transfer catalyst such as benzyltriethylammonium chloride .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopropane derivatives .

Scientific Research Applications

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane has several scientific research applications:

Comparison with Similar Compounds

    1,1-Dibromo-2,2-dichlorocyclopropane: Similar in structure but with different halogen atoms.

    1,1-Dichloro-2,2-bis(bromomethyl)cyclopropane: Another halogenated cyclopropane derivative with reversed halogen positions.

Uniqueness: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane is unique due to its specific arrangement of bromine and chloromethyl groups, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2Cl2/c6-5(7)1-4(5,2-8)3-9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRVZCIUKQNOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336506
Record name 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98577-44-7
Record name 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Reactant of Route 2
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Reactant of Route 3
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Reactant of Route 4
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Reactant of Route 5
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Reactant of Route 6
Reactant of Route 6
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Customer
Q & A

Q1: What is the significance of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in chemical synthesis?

A1: this compound serves as a crucial starting material for synthesizing [1.1.1]propellane [, , ]. This highly strained and reactive molecule has garnered significant interest in organic chemistry due to its unique structure and potential applications.

Q2: What are the different synthetic routes for preparing [1.1.1]propellane from this compound?

A2: Two primary methods utilize this compound as a precursor for [1.1.1]propellane synthesis:

  • Reaction with Methyllithium: Reacting this compound with methyllithium in diethyl ether yields a solution of [1.1.1]propellane with a yield of approximately 70% [].
  • Reaction with Lithium Powder: A solvent-free approach involves reacting this compound with lithium powder in a triglyme/n-decane mixture at 73°C, also producing [1.1.1]propellane [].

Q3: Are there alternative synthetic pathways for [1.1.1]propellane that do not involve this compound?

A3: Yes, research indicates that [1.1.1]propellane can also be synthesized in a solvent-free manner using 1,3-diiodobicyclo[1.1.1]pentane as the starting material. Reacting this compound with sodium cyanide in dimethyl sulfoxide (DMSO) results in high-purity [1.1.1]propellane with an overall yield exceeding 50% relative to the initial this compound precursor [].

Q4: What are the advantages of using this compound as a starting material for [1.1.1]propellane synthesis?

A4: While the provided research doesn't explicitly compare the efficiency of different synthetic routes, the utilization of this compound offers several potential benefits:

  • Established Precursor: This compound has been successfully employed in multiple synthetic strategies, demonstrating its viability as a starting material [, ].
  • Versatile Reaction Conditions: The reactions can be conducted in the presence of solvents like diethyl ether or through solvent-free methods, providing flexibility in experimental design [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.